N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride
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Overview
Description
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride is a chemical compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is substituted with dimethyl groups at positions 5 and 6, and a b-alanine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride typically involves the following steps:
Formation of the Thienopyrimidine Core: The initial step involves the reaction of 3-mercapto-2-butanone with malononitrile in the presence of sodium methoxide to form the thieno[2,3-d]pyrimidine core.
Dimethylation: The thieno[2,3-d]pyrimidine core is then dimethylated at positions 5 and 6 using methyl iodide and a suitable base.
Attachment of b-Alanine: The dimethylthienopyrimidine is reacted with b-alanine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thienopyrimidine derivatives with various functional groups.
Scientific Research Applications
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-b-alanine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Properties
IUPAC Name |
3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c1-6-7(2)17-11-9(6)10(13-5-14-11)12-4-3-8(15)16;/h5H,3-4H2,1-2H3,(H,15,16)(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEVEKVFAOSPGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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